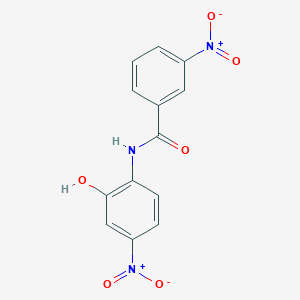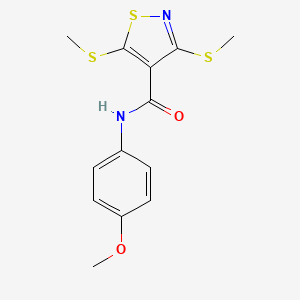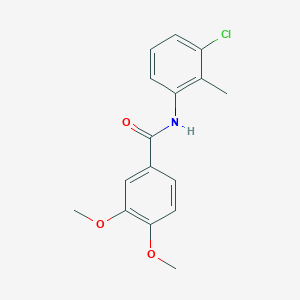
(5E)-2-(2-chloro-5-iodophenyl)-5-(2-methoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-2-(2-CHLORO-5-IODOPHENYL)-4-[(2-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is a complex organic compound that features a unique combination of chlorine, iodine, methoxy, and imidazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(2-CHLORO-5-IODOPHENYL)-4-[(2-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable base.
Aldol Condensation: The final step involves an aldol condensation reaction to form the methylene bridge between the phenyl and imidazole rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(2-CHLORO-5-IODOPHENYL)-4-[(2-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to reduce double bonds.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form larger, more complex molecules.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (chlorine, iodine), nucleophiles (methanol, ammonia).
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups such as hydroxyl or amino groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its ability to undergo various chemical reactions makes it useful in the synthesis of novel materials with specific properties.
Biological Studies: The compound can be used as a probe or marker in biological assays to study cellular processes.
Industrial Applications: It may be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which (4E)-2-(2-CHLORO-5-IODOPHENYL)-4-[(2-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(4E)-2-(2-CHLOROPHENYL)-4-[(2-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE: Lacks the iodine substituent.
(4E)-2-(2-IODOPHENYL)-4-[(2-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE: Lacks the chlorine substituent.
(4E)-2-(2-CHLORO-5-IODOPHENYL)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE: Has a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of both chlorine and iodine atoms, along with the methoxy group and imidazole ring, gives (4E)-2-(2-CHLORO-5-IODOPHENYL)-4-[(2-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE unique chemical properties. These include its reactivity, potential biological activity, and suitability for various applications in research and industry.
Properties
Molecular Formula |
C17H12ClIN2O2 |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
(4E)-2-(2-chloro-5-iodophenyl)-4-[(2-methoxyphenyl)methylidene]-1H-imidazol-5-one |
InChI |
InChI=1S/C17H12ClIN2O2/c1-23-15-5-3-2-4-10(15)8-14-17(22)21-16(20-14)12-9-11(19)6-7-13(12)18/h2-9H,1H3,(H,20,21,22)/b14-8+ |
InChI Key |
QQOUCHMZUKMRLY-RIYZIHGNSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\C(=O)NC(=N2)C3=C(C=CC(=C3)I)Cl |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)NC(=N2)C3=C(C=CC(=C3)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B11534169.png)
![2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole](/img/structure/B11534170.png)
![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11534171.png)
![4-{[(2-furylmethyl)imino]methyl}-2-(4-nitrophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11534177.png)
![2-[(2E)-2-{1-[4-(benzyloxy)phenyl]ethylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B11534187.png)
![2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate](/img/structure/B11534195.png)


![4-Methoxybenzyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11534206.png)

![N-[2-(4-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B11534215.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-bromophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11534242.png)
![N-[3,5-bis(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B11534250.png)
